molecular formula C10H13NO2S B7842877 (4-Methylsulfanyl-benzylamino)-acetic acid

(4-Methylsulfanyl-benzylamino)-acetic acid

Cat. No.: B7842877
M. Wt: 211.28 g/mol
InChI Key: ILPGKKQLKUVMDB-UHFFFAOYSA-N
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Description

(4-Methylsulfanyl-benzylamino)-acetic acid: is a chemical compound characterized by its unique molecular structure, which includes a benzyl group attached to an amino acid backbone with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylsulfanyl-benzylamino)-acetic acid typically involves the following steps:

  • Benzylamine Synthesis: Benzylamine is prepared through the reduction of benzyl chloride.

  • Methylsulfanyl Group Introduction: The benzylamine is then reacted with methanethiol in the presence of a suitable catalyst to introduce the methylsulfanyl group.

  • Acid Formation: The resulting compound is further reacted with an appropriate carboxylic acid derivative to form the final this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

(4-Methylsulfanyl-benzylamino)-acetic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the benzyl or amino groups can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced analogs with altered functional groups.

  • Substitution Products: A variety of substituted derivatives based on the reagents used.

Scientific Research Applications

(4-Methylsulfanyl-benzylamino)-acetic acid: has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Methylsulfanyl-benzylamino)-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

(4-Methylsulfanyl-benzylamino)-acetic acid: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other benzylamino acids, methylsulfanyl derivatives, and related compounds.

  • Uniqueness: The presence of both the benzyl and methylsulfanyl groups in the same molecule gives it distinct chemical and biological properties compared to its analogs.

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Properties

IUPAC Name

2-[(4-methylsulfanylphenyl)methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-14-9-4-2-8(3-5-9)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPGKKQLKUVMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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